![molecular formula C14H15NO3S2 B5780496 N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5780496.png)
N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide
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Overview
Description
N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2012 and has since gained popularity as a research chemical due to its potential therapeutic applications.
Mechanism of Action
N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide acts as a potent agonist of CB1 and CB2 receptors in the brain, which are responsible for the regulation of pain, appetite, and mood. It also has an affinity for the TRPV1 receptor, which is involved in the regulation of pain and inflammation. N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide has been shown to activate these receptors, leading to the release of neurotransmitters and the modulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, which are involved in the regulation of inflammation. N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to decrease the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the regulation of pain and inflammation.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide has a number of advantages for lab experiments. It is easy to synthesize and has a high affinity for CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects.
Future Directions
There are a number of potential future directions for N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide research. One area of research could be the development of N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide analogs with improved pharmacological properties. Another area of research could be the study of N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide in animal models of chronic pain and inflammation. Additionally, N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide could be studied in combination with other drugs to determine its potential for use in combination therapies. Overall, N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide has the potential to be a useful tool for the study of the endocannabinoid system and for the development of new therapies for chronic pain and inflammation.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide involves a multi-step process that starts with the reaction of 3-methoxyphenylacetonitrile with dimethylsulfide to form 3-methoxyphenylacetonitrile dimethylsulfide adduct. This adduct is then reacted with 4-chlorobenzenesulfonyl chloride to form the intermediate product, which is then reacted with methylmagnesium bromide to yield N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide.
Scientific Research Applications
N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for CB1 and CB2 receptors in the brain, which are involved in the regulation of pain, appetite, and mood. N-(3-methoxyphenyl)-4-(methylthio)benzenesulfonamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-methylsulfanylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-18-12-5-3-4-11(10-12)15-20(16,17)14-8-6-13(19-2)7-9-14/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHHZHSGKJVPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-(methylsulfanyl)benzenesulfonamide |
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